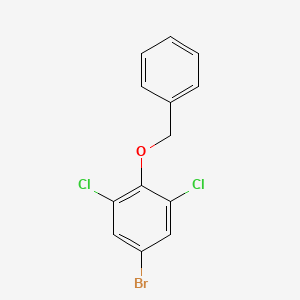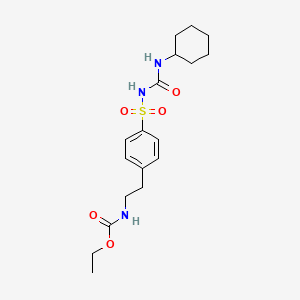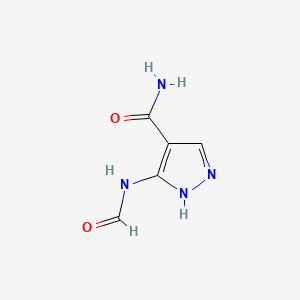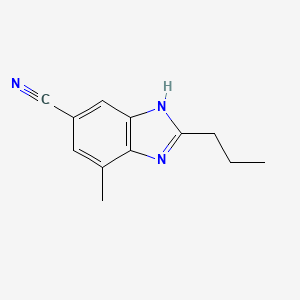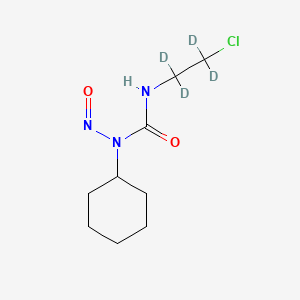
N-Denitroso-N'-nitroso Lomustine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Denitroso-N’-nitroso Lomustine-d4: is a stable isotope-labeled compound used primarily in biochemical research. It is a derivative of Lomustine, a well-known chemotherapeutic agent. The molecular formula of N-Denitroso-N’-nitroso Lomustine-d4 is C9H12D4ClN3O2, and it has a molecular weight of 237.72 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Denitroso-N’-nitroso Lomustine-d4 involves the incorporation of deuterium atoms into the Lomustine molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Nitrosation: Conversion of the precursor into the nitroso derivative.
Purification: Isolation and purification of the final product to ensure high purity and isotopic labeling
Industrial Production Methods
Industrial production of N-Denitroso-N’-nitroso Lomustine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is crucial for verifying the isotopic labeling and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Denitroso-N’-nitroso Lomustine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso groups into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Denitroso-N’-nitroso Lomustine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR studies to investigate reaction mechanisms and pathways.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Lomustine in biological systems.
Industry: Applied in the development of new chemotherapeutic agents and in quality control processes
Mecanismo De Acción
The mechanism of action of N-Denitroso-N’-nitroso Lomustine-d4 is similar to that of Lomustine. It undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA and RNA, leading to cytotoxicity. The compound targets the O6 position of guanine-containing bases in DNA, inducing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Lomustine: The parent compound, used in chemotherapy.
Semustine: Another nitrosourea compound with similar applications.
Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer.
Uniqueness
N-Denitroso-N’-nitroso Lomustine-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies .
Propiedades
IUPAC Name |
3-(2-chloro-1,1,2,2-tetradeuterioethyl)-1-cyclohexyl-1-nitrosourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMTYZWNUSEEU-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NCCCl)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C1CCCCC1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
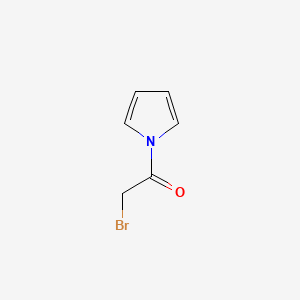
![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)
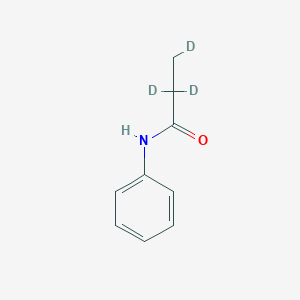
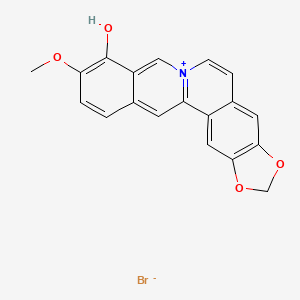
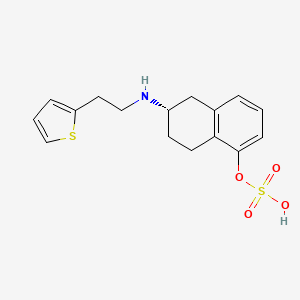
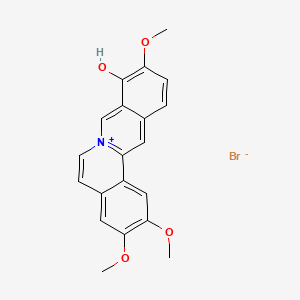

![[(1R,2R,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B585569.png)
